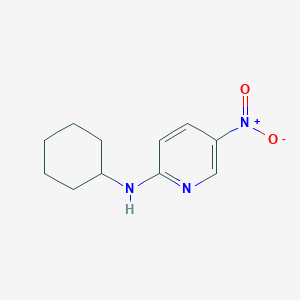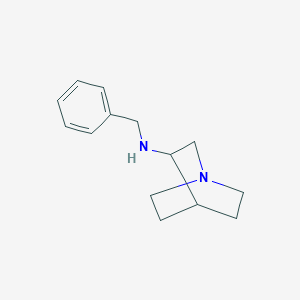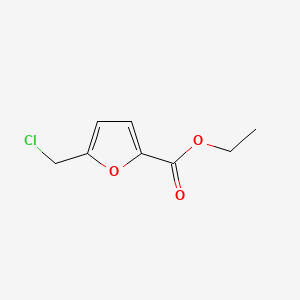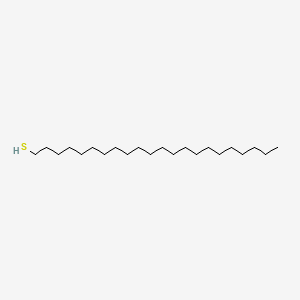
Dimetanosulfonato de ciclohexano-1,2-diildimetileno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate is a chemical compound with the molecular formula C10H20O6S2 and a molecular weight of 300.4 g/mol . It is characterized by its unique structure, which includes a cyclohexane ring substituted with methanesulfonate groups. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Aplicaciones Científicas De Investigación
Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate is a versatile compound with diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane-1,2-diyldimethanediyl dimethanesulfonate typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then further reacted to yield the final product .
Industrial Production Methods: While specific industrial production methods for cyclohexane-1,2-diyldimethanediyl dimethanesulfonate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Potential reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are typically the corresponding substituted cyclohexane derivatives, such as cyclohexane-1,2-diyldimethanediyl amines or thiols.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the sulfonate groups.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,2-diyldimethanediyl dimethanesulfonate involves its ability to act as a sulfonate donor in chemical reactions. The methanesulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Cyclohexane-1,2-diol: A precursor in the synthesis of cyclohexane-1,2-diyldimethanediyl dimethanesulfonate.
Cyclohexane-1,2-dicarboxylic acid: Another cyclohexane derivative with different functional groups and applications.
Cyclohexane-1,2-dione: A compound with a similar cyclohexane core but different reactivity due to the presence of ketone groups.
Uniqueness: Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate is unique due to its dual methanesulfonate groups, which impart distinct chemical reactivity and versatility in synthetic applications. This makes it particularly valuable in the preparation of substituted cyclohexane derivatives and in various research contexts.
Propiedades
Número CAS |
66347-68-0 |
|---|---|
Fórmula molecular |
C10H20O6S2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[(1S,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10+ |
Clave InChI |
JIHKCHWEXXZTOU-AOOOYVTPSA-N |
SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
SMILES isomérico |
CS(=O)(=O)OC[C@H]1CCCC[C@H]1COS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
| 66347-68-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)



![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
